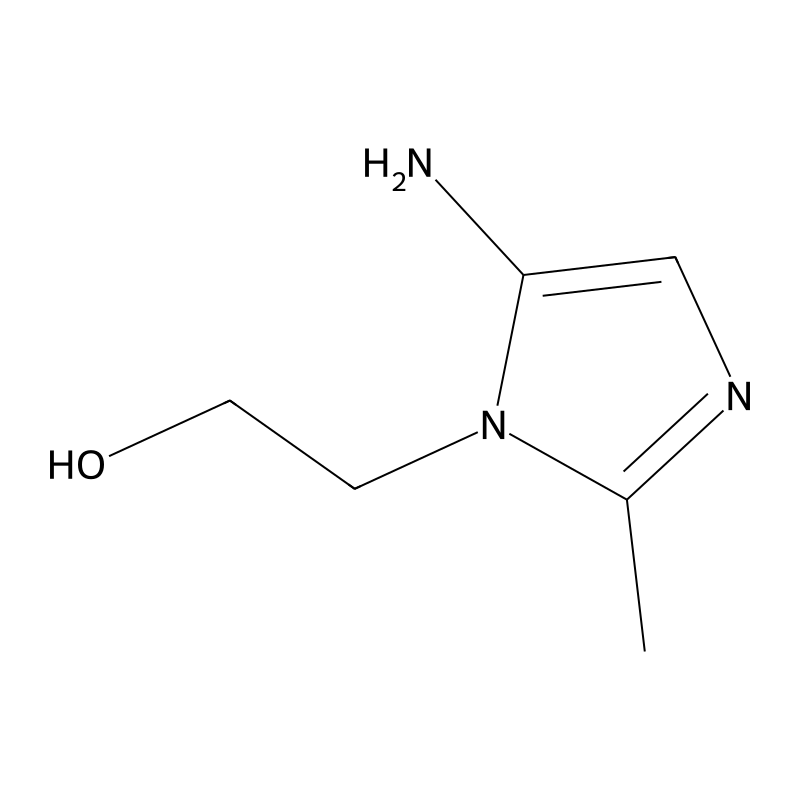

1-(2-Hydroxyethyl)-2-methyl-5-aminoimidazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Characterization:

1-(2-Hydroxyethyl)-2-methyl-5-aminoimidazole (OH-Et-Metronidazole) is a known metabolite of the widely used antibiotic metronidazole. Research has explored methods for synthesizing OH-Et-Metronidazole, with studies detailing ring-intact reduction pathways for its formation PubMed: .

1-(2-Hydroxyethyl)-2-methyl-5-aminoimidazole is a derivative of imidazole, characterized by the presence of a hydroxyethyl group and an amino group at specific positions on the imidazole ring. Its molecular formula is C₆H₁₁N₃O, and it features a unique structure that contributes to its biological activity and potential applications in pharmaceuticals.

- Reduction Reactions: It can be synthesized through the reduction of 5-nitroimidazole derivatives, resulting in the formation of aminoimidazoles .

- Nucleophilic Additions: The amino group can act as a nucleophile, allowing for reactions with electrophiles, leading to the formation of various derivatives .

- Cyclization Reactions: Under specific conditions, it can participate in cyclization to form more complex structures, which may have enhanced biological activities .

1-(2-Hydroxyethyl)-2-methyl-5-aminoimidazole exhibits notable biological properties:

- Antimicrobial Activity: Similar to its parent compound metronidazole, it has demonstrated effectiveness against anaerobic bacteria and protozoa .

- Potential Antitumor Properties: Preliminary studies suggest that it may possess anticancer activity, although further research is needed to establish its efficacy and mechanisms of action .

Several synthesis methods for 1-(2-Hydroxyethyl)-2-methyl-5-aminoimidazole have been reported:

- Reduction of Nitro Derivatives: The compound can be synthesized by reducing 2-methyl-5-nitroimidazole using catalytic hydrogenation or other reducing agents, yielding the corresponding amino compound .

- Ring-Intact Reduction: This method involves reducing metronidazole to retain the imidazole ring structure while converting the nitro group to an amino group .

The applications of 1-(2-Hydroxyethyl)-2-methyl-5-aminoimidazole are primarily found in the pharmaceutical industry:

- Pharmaceutical Intermediates: It serves as an intermediate in synthesizing various drugs, particularly those targeting anaerobic infections.

- Potential Therapeutic Agent: Due to its antimicrobial properties, it may be explored further for use in treating infections caused by resistant strains of bacteria .

Interaction studies involving 1-(2-Hydroxyethyl)-2-methyl-5-aminoimidazole focus on its pharmacokinetics and potential interactions with other drugs:

- Drug Metabolism: Investigations into how this compound is metabolized in the body can provide insights into its efficacy and safety profiles.

- Synergistic Effects: Studies may also explore its interactions with other antimicrobial agents to assess potential synergistic effects that could enhance therapeutic outcomes .

1-(2-Hydroxyethyl)-2-methyl-5-aminoimidazole shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Metronidazole | Nitro group at position 5 | Broad-spectrum antimicrobial activity |

| 2-Methylimidazole | Methyl group at position 2 | Simpler structure; less biological activity |

| 1-(Hydroxyethyl)-2-methylimidazole | Hydroxyethyl group but lacks amino group | Less polar; different reactivity profile |

| 5-Amino-1H-imidazole | Amino group at position 5 | Different biological activities compared to 1-(2-Hydroxyethyl)-2-methyl-5-aminoimidazole |

Uniqueness

The uniqueness of 1-(2-Hydroxyethyl)-2-methyl-5-aminoimidazole lies in its combination of hydroxyethyl and amino groups, which enhances its solubility and potential bioactivity compared to similar compounds. This structural configuration may contribute to its effectiveness against specific pathogens while minimizing toxicity.

IUPAC Name and Common Synonyms

The compound 1-(2-Hydroxyethyl)-2-methyl-5-aminoimidazole possesses a systematic nomenclature that reflects its structural characteristics and functional group arrangements [1]. According to the International Union of Pure and Applied Chemistry nomenclature system, the preferred IUPAC name for this compound is 2-(5-amino-2-methylimidazol-1-yl)ethanol [1]. This designation precisely describes the molecular architecture, indicating the presence of an ethanol moiety attached to the nitrogen atom at position 1 of the imidazole ring, with an amino group substituted at position 5 and a methyl group at position 2 [1].

The compound is recognized by several alternative systematic names that reflect different naming conventions and structural perspectives [1]. The Chemical Abstracts Service designation is 2-(5-Amino-2-methyl-1H-imidazol-1-yl)ethanol, which follows the conventional Chemical Abstracts indexing nomenclature [1]. Another systematic name frequently encountered in the literature is 1H-Imidazole-1-ethanol, 5-amino-2-methyl-, which emphasizes the imidazole core structure with ethanol substitution [1].

Among the common synonyms used in scientific literature, 1-Hem-aminoimidazole represents a shortened designation that has gained acceptance in certain research contexts [1]. Additional synonyms include 2-(5-Amino-2-methyl-1H-imidazol-1-yl)ethan-1-ol, which provides an alternative systematic description of the ethanol functional group arrangement [1].

| Classification | Designation |

|---|---|

| Primary Name | 1-(2-Hydroxyethyl)-2-methyl-5-aminoimidazole |

| IUPAC Name | 2-(5-amino-2-methylimidazol-1-yl)ethanol |

| Systematic Name | 1H-Imidazole-1-ethanol, 5-amino-2-methyl- |

| Chemical Abstracts Service Name | 2-(5-Amino-2-methyl-1H-imidazol-1-yl)ethanol |

| Alternative Names | 1-Hem-aminoimidazole; 2-(5-Amino-2-methyl-1H-imidazol-1-yl)ethan-1-ol |

Chemical Registry Numbers and Database Identifiers

The compound 1-(2-Hydroxyethyl)-2-methyl-5-aminoimidazole is catalogued across multiple chemical databases and registries with specific numerical identifiers that facilitate unambiguous identification and cross-referencing [1]. The Chemical Abstracts Service registry number is 84145-87-9, which serves as the primary unique identifier for this compound in chemical literature and regulatory documentation [1] [2].

Core Imidazole Ring System

The compound 1-(2-Hydroxyethyl)-2-methyl-5-aminoimidazole contains a core imidazole ring, which is a five-membered aromatic heterocycle composed of three carbon atoms and two non-adjacent nitrogen atoms located at positions 1 and 3 of the ring. This imidazole ring system is planar and exhibits aromaticity, contributing to the compound's chemical stability and unique electronic properties. The imidazole ring is a well-known scaffold in chemistry, present in biologically significant molecules such as histidine and histamine, and serves as a versatile platform for functionalization [1] [2].

Substitution Pattern Analysis

The substitution pattern on the imidazole ring of this compound is as follows:

- Position 1: Substituted with a 2-hydroxyethyl group (-CH2CH2OH), introducing a primary alcohol functional group.

- Position 2: Substituted with a methyl group (-CH3), a small alkyl substituent influencing steric and electronic properties.

- Position 5: Substituted with an amino group (-NH2), an electron-donating group that significantly alters the electronic distribution of the ring.

This substitution pattern differentiates the molecule from related compounds such as metronidazole, which contains a nitro group at position 5 instead of an amino group. The amino substitution enhances nucleophilicity and reactivity at this site, enabling participation in various chemical reactions such as nucleophilic substitutions and coupling reactions [3].

| Position on Imidazole Ring | Substituent | Functional Group Type | Electronic Effect |

|---|---|---|---|

| 1 | 2-Hydroxyethyl | Primary alcohol | Electron-donating via oxygen |

| 2 | Methyl | Alkyl | Electron-donating (inductive) |

| 5 | Amino | Primary amine | Strong electron-donating (resonance and inductive) |

Functional Group Distribution

The molecule’s functional groups are distributed as follows:

- Imidazole ring: Aromatic heterocycle with two nitrogen atoms conferring basicity and tautomeric behavior.

- Amino group (-NH2) at position 5: Provides nucleophilicity and potential sites for hydrogen bonding and further chemical modification.

- 2-Hydroxyethyl side chain at position 1: Contains a hydroxyl group (-OH) capable of hydrogen bonding and chemical reactions such as oxidation or esterification.

- Methyl group at position 2: Contributes to hydrophobic character and influences molecular conformation.

These functional groups collectively define the compound’s chemical reactivity, solubility, and interaction potential with other molecules.

| Functional Group | Location | Key Chemical Properties |

|---|---|---|

| Imidazole ring | Core ring | Aromaticity, basicity, tautomerism |

| Amino (-NH2) | Position 5 | Nucleophilic, hydrogen bonding |

| Hydroxyl (-OH) | 2-Hydroxyethyl side chain | Polar, hydrogen bonding, reactive site |

| Methyl (-CH3) | Position 2 | Electron-donating, steric influence |

Three-Dimensional Conformational Properties

The three-dimensional conformation of 1-(2-Hydroxyethyl)-2-methyl-5-aminoimidazole is influenced by the planar imidazole ring and the flexible hydroxyethyl side chain. The imidazole ring maintains planarity due to aromaticity, while the hydroxyethyl substituent at position 1 can adopt various rotamers around the C-N bond connecting it to the ring. This flexibility allows the hydroxyl group to engage in intramolecular or intermolecular hydrogen bonding, affecting the molecule’s overall shape and interaction potential.

The methyl group at position 2, being small and hydrophobic, slightly influences the ring’s electronic distribution but does not significantly alter the planarity. The amino group at position 5, due to its ability to donate electrons and form hydrogen bonds, can also affect the local electronic environment and possibly the conformation via intermolecular interactions.

Table 1: Key Physicochemical Properties

| Property | Value | Notes |

|---|---|---|

| Molecular Formula | C6H11N3O | |

| Molecular Weight | 141.17 g/mol | |

| Density | 1.29 g/cm³ | |

| Boiling Point | 398.4 °C at 760 mmHg | High boiling point due to polar groups |

| Flash Point | 194.7 °C | |

| Polar Surface Area (PSA) | 64.07 Ų | Indicates polarity and hydrogen bonding potential |

| LogP | 0.347 | Slightly hydrophilic |

| Index of Refraction | 1.597 |

Spectroscopic Analysis: Fourier-transform infrared spectroscopy (FTIR) confirms the presence of characteristic functional groups with vibrational bands at 3733.72–3627.33 cm⁻¹ (N-H stretching of amino group), 3218.04 cm⁻¹ (O-H stretching of hydroxyl group), 1464.71 cm⁻¹ (CH2 stretching), and 1362.24–1213.85 cm⁻¹ (C-N aromatic stretching) [3].

Electronic Effects: The amino group at position 5 acts as an electron-donating substituent, modifying the electron density on the imidazole ring, which contrasts with electron-withdrawing groups such as nitro substituents in related compounds [3].

Conformational Flexibility: The hydroxyethyl side chain exhibits rotational freedom, which may influence molecular interactions in solution and solid state, potentially impacting binding or reactivity in chemical or biological contexts [4].